molecular formula C16H17N3O5S B7707395 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-N-[(furan-2-YL)methyl]-4-methoxybenzene-1-sulfonamide

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-N-[(furan-2-YL)methyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B7707395
M. Wt: 363.4 g/mol
InChI Key: SWGBMPUNDPALHW-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-N-[(furan-2-YL)methyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-N-[(furan-2-YL)methyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the furan moiety, and the sulfonamide formation. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-N-[(furan-2-YL)methyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-N-[(furan-2-YL)methyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Medicine: Due to its unique structure, it may interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-N-[(furan-2-YL)methyl]-4-methoxybenzene-1-sulfonamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-N-[(furan-2-YL)methyl]-4-methoxybenzene-1-sulfonamide apart is its combination of functional groups, which may confer unique properties such as enhanced stability, specific biological activity, or desirable physical properties for industrial applications.

Properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-3-15-18-16(19-24-15)13-9-12(6-7-14(13)22-2)25(20,21)17-10-11-5-4-8-23-11/h4-9,17H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGBMPUNDPALHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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